molecular formula C13H19BrO2 B1403311 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol CAS No. 1294453-62-5

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol

Cat. No.: B1403311
CAS No.: 1294453-62-5
M. Wt: 287.19 g/mol
InChI Key: NIZRFKRDLIJSLJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C13H19BrO2 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZRFKRDLIJSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound is prepared from 4-bromo-3,5-dimethylphenol and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate following a procedure analogous to that described in Step 3 of Intermediate 2. LC (method 1): tR=1.35 min; Mass spectrum (ESI+): m/z=269 [M+H—H2O]+.
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[Compound]
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Intermediate 2
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

According to the method of (Example 10) , from 4-bromo-3,5-dimethylphenol (3.60 g) and 3-hydroxy-3-methylbutyl 4-methylbenzene sulfonate (5.09 g), the subject compound (5.24 g) was obtained as a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixed solution of 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (4.24 g) synthesized in accordance with the method described in [WO 2009/067613 pamphlet, Example 308], 4-bromo-3,5-dimethylphenol (3.0 g), and potassium carbonate (3.09 g) in N,N-dimethylformamide (15 mL) was stirred at 80° C. for 3 hours. To the reaction mixture, ethyl acetate (200 mL) and water (100 mL) were added and the mixture was extracted with ethyl acetate. The organic phase was successively washed with water (50 mL) and brine (50 mL) and then dried over anhydrous sodium sulfate. From the organic phase, the solvent was removed by evaporation under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=80:20 to 70:30). From the eluted solution, the solvent was removed by evaporation under reduced pressure to give the title compound (3.9 g).
Quantity
4.24 g
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reactant
Reaction Step One
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3 g
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reactant
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3.09 g
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reactant
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200 mL
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reactant
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100 mL
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solvent
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15 mL
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solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

According to the method of (Example 36) , from 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (5.1 g) and 4-bromo-3,5-dimethylphenol (3.6 g), the subject compound (5.2 mg) was obtained as a colorless oil.
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5.1 g
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reactant
Reaction Step One
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3.6 g
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

10.0 g (49.7 mmol) 4-bromo-3,5-dimethylphenol and 10.3 g (74.6 mmol) K2OC3 are mixed with 20.0 mL N-methylpyrrolidone and heated to 100° C. 37.0 g (64.7 mmol) 4-chloro-2-methylbutan-2-ol (toluene solution from step 1) is added and the funnel is rinsed with 10.0 ml N-methylpyrrolidone. The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent is distilled off in vacuum. After full conversion the mixture is cooled to 20° C., 60.0 ml water is added and stirring is continued for 5 min. 90.0 ml n-heptane is added and the aqueous phase is separated. The organic phase is washed twice with 30.0 ml water. 20.0 ml solvent is distilled off and the mixture is cooled to 15° C. Seeds are added and stirring is continued for 1 h at 15° C. The suspension is cooled to −15° C. and stirred for 1 h. The product is filtered off, washed twice with cooled n-heptane and dried. Yield: 11.7 g; TLC: Rf=0.40 (silicagel, EtOAc:PE 2:8).
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10 g
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Reaction Step One
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37 g
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reactant
Reaction Step Two
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20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
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4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
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4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
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4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
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4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol

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